N~2~-(furan-2-ylmethyl)-N-(3-methylphenyl)-alpha-asparagine
Overview
Description
N~2~-(furan-2-ylmethyl)-N-(3-methylphenyl)-alpha-asparagine is a synthetic organic compound that features a furan ring, a methyl-substituted phenyl group, and an asparagine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(furan-2-ylmethyl)-N-(3-methylphenyl)-alpha-asparagine typically involves the following steps:
Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furfural with a suitable reducing agent to form furan-2-ylmethanol.
Attachment of the furan-2-ylmethyl group to the asparagine: This step involves the reaction of furan-2-ylmethanol with asparagine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Introduction of the 3-methylphenyl group: The final step involves the reaction of the intermediate product with 3-methylphenyl isocyanate under suitable conditions to yield N2-(furan-2-ylmethyl)-N-(3-methylphenyl)-alpha-asparagine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(furan-2-ylmethyl)-N-(3-methylphenyl)-alpha-asparagine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H~2~SO~4~).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N~2~-(furan-2-ylmethyl)-N-(3-methylphenyl)-alpha-asparagine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N2-(furan-2-ylmethyl)-N-(3-methylphenyl)-alpha-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and phenyl group may facilitate binding to these targets, while the asparagine moiety may participate in hydrogen bonding or other interactions. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N~2~-(furan-2-ylmethyl)-N-(phenyl)-alpha-asparagine: Similar structure but lacks the methyl group on the phenyl ring.
N~2~-(furan-2-ylmethyl)-N-(4-methylphenyl)-alpha-asparagine: Similar structure but with the methyl group in a different position on the phenyl ring.
N~2~-(furan-2-ylmethyl)-N-(3-chlorophenyl)-alpha-asparagine: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
N~2~-(furan-2-ylmethyl)-N-(3-methylphenyl)-alpha-asparagine is unique due to the specific positioning of the methyl group on the phenyl ring, which may influence its chemical reactivity and interactions with molecular targets. This uniqueness can be leveraged in the design of new compounds with desired properties.
Properties
IUPAC Name |
3-(furan-2-ylmethylamino)-4-(3-methylanilino)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-11-4-2-5-12(8-11)18-16(21)14(9-15(19)20)17-10-13-6-3-7-22-13/h2-8,14,17H,9-10H2,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCDUIOMWQTZTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC(=O)O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.